molecular formula C15H21N3 B14631998 N-tert-butyl-7-phenyl-2,3-dihydro-1H-1,4-diazepin-5-amine CAS No. 57552-77-9

N-tert-butyl-7-phenyl-2,3-dihydro-1H-1,4-diazepin-5-amine

Cat. No.: B14631998
CAS No.: 57552-77-9
M. Wt: 243.35 g/mol
InChI Key: GWYCOTJQPGWSMJ-UHFFFAOYSA-N
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Description

N-tert-butyl-7-phenyl-2,3-dihydro-1H-1,4-diazepin-5-amine: is a heterocyclic compound that features a diazepine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-7-phenyl-2,3-dihydro-1H-1,4-diazepin-5-amine typically involves the formation of the diazepine ring through cyclization reactions. Common synthetic routes include:

    Cyclization of appropriate precursors: This involves the reaction of tert-butylamine with phenyl-substituted precursors under controlled conditions to form the diazepine ring.

    Use of catalysts: Catalysts such as acids or bases may be employed to facilitate the cyclization process.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the amine group.

    Reduction: Reduction reactions can be performed on the diazepine ring or the phenyl group.

    Substitution: The compound can participate in substitution reactions, particularly at the phenyl ring or the tert-butyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It can serve as a ligand in catalytic reactions.

Biology:

    Pharmacology: Research is ongoing to explore its potential as a pharmacophore in drug design.

Medicine:

    Therapeutic Agents: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

    Material Science: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-tert-butyl-7-phenyl-2,3-dihydro-1H-1,4-diazepin-5-amine involves its interaction with molecular targets such as enzymes or receptors. The diazepine ring structure allows it to bind to specific sites, modulating biological pathways. For instance, it may inhibit certain enzymes or block receptor activity, leading to its observed effects.

Comparison with Similar Compounds

    7-Amino-2,3-dihydro-5-phenyl-1H-1,4-benzodiazepin-2-one: Shares a similar diazepine ring structure.

    7-tert-Butyl-6-(4-Chloro-Phenyl)-2-Thioxo-2,3-Dihydro-1H-Pyrido[2,3-d]pyrimidin-4-one: Another compound with a diazepine-like structure.

Uniqueness: N-tert-butyl-7-phenyl-2,3-dihydro-1H-1,4-diazepin-5-amine is unique due to its specific tert-butyl and phenyl substitutions, which confer distinct chemical and biological properties. These substitutions can influence its reactivity, binding affinity, and overall efficacy in various applications.

Properties

CAS No.

57552-77-9

Molecular Formula

C15H21N3

Molecular Weight

243.35 g/mol

IUPAC Name

N-tert-butyl-7-phenyl-2,3-dihydro-1H-1,4-diazepin-5-amine

InChI

InChI=1S/C15H21N3/c1-15(2,3)18-14-11-13(16-9-10-17-14)12-7-5-4-6-8-12/h4-8,11,16H,9-10H2,1-3H3,(H,17,18)

InChI Key

GWYCOTJQPGWSMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=NCCNC(=C1)C2=CC=CC=C2

Origin of Product

United States

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